(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Catalog No.
S12596299
CAS No.
M.F
C20H18FN3OS
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-...

Product Name

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

IUPAC Name

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H18FN3OS/c21-16-8-4-5-9-17(16)23-10-12-24(13-11-23)20-22-19(25)18(26-20)14-15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14-

InChI Key

TUXYTCAHIQSRON-JXAWBTAJSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=CC=C4)S3

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3

The compound (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic organic molecule notable for its unique structural features, including a thiazole ring, a piperazine moiety, and a benzylidene substituent. The thiazole ring is recognized for its presence in various bioactive compounds, while the piperazine component is often linked to neuropharmacological effects. This compound's synthesis and potential applications in medicinal chemistry make it a subject of interest for researchers aiming to develop new therapeutic agents.

The chemical reactivity of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can be explored through various organic reactions. Key reactions may include:

  • Condensation Reactions: The formation of the benzylidene group typically involves a condensation reaction between an aldehyde and an amine.
  • Nucleophilic Substitution: The piperazine moiety may engage in nucleophilic substitutions that could modify its biological activity.
  • Electrophilic Aromatic Substitution: The presence of fluorine in the phenyl ring can influence the reactivity of the aromatic system, allowing for further functionalization.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects: The piperazine component is often associated with antidepressant properties.
  • Antipsychotic Activity: Similar compounds have shown efficacy in treating psychotic disorders.
  • Anti-inflammatory Properties: The thiazole moiety is linked to anti-inflammatory activity, making this compound potentially useful in treating inflammatory conditions.

Preliminary assays would be necessary to evaluate the specific biological efficacy of this compound directly.

The synthesis of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can involve several steps:

  • Formation of Thiazole Ring: This can be achieved through cyclization reactions involving thioketones and appropriate aldehydes.
  • Benzylidene Formation: A condensation reaction between a suitable aldehyde and an amine (in this case, the piperazine derivative) to form the benzylidene linkage.
  • Fluorination: If not included initially, the introduction of fluorine can be performed using fluorinating agents on the phenyl group.

Each step requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

The potential applications of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one include:

  • Medicinal Chemistry: Its structural features suggest potential interactions with various biological targets, making it a candidate for drug development aimed at neurological disorders.
  • Antimicrobial Research: Given the thiazole component's known antimicrobial properties, this compound could be explored for its effectiveness against various pathogens.

Interaction studies are crucial for understanding how (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.
  • Cell-Based Assays: To evaluate the compound's effects on cellular functions and pathways.
  • Molecular Docking Studies: To predict how the compound might interact at a molecular level with target proteins.

These studies will elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one, which may offer insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
1. 5-(4-Dimethylamino-benzylidene)-2-piperidin-1-yl-thiazol-4-oneThiazole ring + piperidineAntidepressant
2. 5-(4-Chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-oneThiazole + chlorobenzeneAntipsychotic
3. 2-(Benzylamino)-5-benzylidenethiazolThiazole + amine groupsAntimicrobial
4. 2-Amino-thiazolesVarious substituentsAnticancer

The uniqueness of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one lies in its combination of diverse substituents (benzylidene and fluorophenyl) attached to a piperazine backbone. This specific arrangement may confer distinct pharmacological properties not observed in other similar compounds, making it a candidate for further research in drug development focused on neurological diseases and infections.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

367.11546154 g/mol

Monoisotopic Mass

367.11546154 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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